Irt-102

Description

Properties

IUPAC Name |

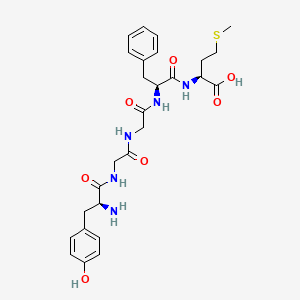

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974125 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58569-55-4 | |

| Record name | 58569-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biology and Biosynthesis of Met Enkephalin

Proenkephalin as Precursor Protein

MET-enkephalin, like other endogenous opioid peptides, is synthesized from a larger precursor protein. nih.govnih.govnews-medical.net In the case of enkephalins, this precursor is proenkephalin, also known as proenkephalin A (PENK). wikipedia.orgnews-medical.netwikipedia.org Proenkephalin is an inactive large form that requires post-translational proteolytic processing to yield biologically active peptides. nih.govpsu.edu

Proenkephalin A (PENK) Structure and Met-enkephalin Sequences

Human proenkephalin is a protein composed of 267 amino acids. sinobiological.com The gene encoding proenkephalin (PENK) contains multiple sequences that correspond to the amino acid sequence of MET-enkephalin (Tyr-Gly-Gly-Phe-Met). wikipedia.orgsinobiological.com Specifically, human proenkephalin contains four copies of the MET-enkephalin sequence. wikipedia.org Additionally, it contains two copies of extended MET-enkephalin sequences and one copy of Leu-enkephalin. sinobiological.com These opioid peptide sequences within the proenkephalin molecule are typically flanked by pairs of basic amino acids, such as lysine (B10760008) (Lys) and arginine (Arg), which serve as recognition sites for proteolytic cleavage enzymes. wikipedia.orgsinobiological.comannualreviews.org

The structure of proenkephalin has been studied using techniques like cDNA sequencing, which revealed the complete amino acid sequence and the arrangement of the enkephalin-containing peptides within the precursor. annualreviews.orgnih.gov Early studies using cDNA probes demonstrated that the mRNA coding for proenkephalin is approximately 1500 nucleotides long, suggesting a protein size of no larger than 50,000 daltons. annualreviews.org The deduced protein sequence confirmed the arrangement of the enkephalin sequences. annualreviews.org

| Feature | Description |

| Precursor Protein | Proenkephalin (PENK) |

| Human PENK Size | 267 amino acids sinobiological.com |

| Met-enkephalin Copies | 4 wikipedia.org |

| Leu-enkephalin Copies | 1 sinobiological.com |

| Extended Met-enkephalin Copies | 2 sinobiological.com |

| Cleavage Sites | Typically flanked by paired basic amino acids wikipedia.orgsinobiological.comannualreviews.org |

Proteolytic Processing Pathways

The conversion of the inactive proenkephalin precursor into mature, biologically active MET-enkephalin involves a series of precise proteolytic cleavage steps within the secretory pathway of neuroendocrine cells. nih.govpsu.edubioscientifica.comnih.gov This processing primarily occurs in secretory granules. bioscientifica.com

Two-step Enzymatic Cleavage

The biosynthesis of MET-enkephalin from proenkephalin is generally described as a two-step enzymatic cleavage process. wikipedia.org The initial step involves endoproteolytic cleavage at specific sites within the proenkephalin molecule, typically at the C-terminal side of paired basic amino acid residues (Lys-Arg, Arg-Arg, or Lys-Lys). psu.eduannualreviews.orgnih.govresearchgate.net This cleavage is carried out by a family of enzymes known as prohormone convertases (PCs). nih.govpsu.eduportico.org These initial cleavages generate intermediate peptides that still contain basic amino acid extensions at their C-termini. wikipedia.orgbioscientifica.com

The second step involves the removal of these C-terminal basic residues from the intermediate peptides to yield the mature MET-enkephalin pentapeptide. wikipedia.orgbioscientifica.com This step is catalyzed by a carboxypeptidase enzyme. wikipedia.orgnih.govbioscientifica.com

Involvement of Prohormone Convertase 1 (PC1) and Prohormone Convertase 2 (PC2)

The primary enzymes responsible for the initial endoproteolytic cleavages of proenkephalin are prohormone convertase 1 (PC1), also known as PC3, and prohormone convertase 2 (PC2). nih.govpsu.eduportico.org These are calcium-activated subtilisin-like endoproteases that function within the acidic environment of secretory granules. bioscientifica.comportico.org

Studies have shown that both PC1 and PC2 are capable of processing proenkephalin, cleaving at various paired basic residues. psu.edunih.gov However, they can exhibit differential cleavage site preferences and generate different patterns of intermediate peptides. psu.edunih.gov For instance, PC2 has been reported to exhibit a broader specificity against proenkephalin compared to PC1, leading to a greater number of peptide products. psu.edunih.gov PC2 also appears to be a principal enzyme in generating smaller, active opioid peptides. psu.edunih.gov While both enzymes cleave at Lys-Arg and Lys-Lys sites, PC2 can also efficiently cleave at certain Arg-Arg and Lys-Met sites that are not effectively cleaved by PC1. nih.gov The presence and activity of these convertases are crucial for the proper maturation of proenkephalin. oup.com

Role of Carboxypeptidase E (CPE) (formerly Enkephalin Convertase)

Following the endoproteolytic cleavage by PC1 and/or PC2, the resulting peptide intermediates have basic amino acids (lysine or arginine) at their C-termini. wikipedia.orgbioscientifica.com The final step in the processing pathway to generate mature MET-enkephalin involves the removal of these basic residues. wikipedia.orgbioscientifica.com This is the function of carboxypeptidase E (CPE), also historically known as enkephalin convertase or carboxypeptidase H. wikipedia.orgnih.govbioscientifica.comuniprot.orgoup.com

CPE is a carboxypeptidase B-like exopeptidase that specifically cleaves C-terminal lysine or arginine residues from peptide intermediates. wikipedia.orgbioscientifica.comoup.com It is localized to secretory granules, consistent with its role in processing peptides within this compartment. bioscientifica.comoup.com CPE functions optimally at an acidic pH, which is characteristic of the environment within secretory granules. bioscientifica.comoup.com The enzymatic activity of CPE is essential for the production of mature MET-enkephalin and other peptide hormones and neuropeptides. bioscientifica.com CPE exists in both soluble and membrane-bound forms, with the soluble form acting as the processing enzyme. bioscientifica.com

| Processing Step | Enzyme(s) Involved | Cleavage Site Specificity | Outcome |

| Step 1: Endoproteolysis | Prohormone Convertase 1 (PC1), Prohormone Convertase 2 (PC2) nih.govpsu.eduportico.org | C-terminal side of paired basic residues (Lys-Arg, Arg-Arg, Lys-Lys) psu.eduannualreviews.orgnih.govresearchgate.net | Generation of intermediate peptides with C-terminal basic extensions wikipedia.orgbioscientifica.com |

| Step 2: Exopeptidation | Carboxypeptidase E (CPE) wikipedia.orgnih.govbioscientifica.com | Removal of C-terminal Lys or Arg residues wikipedia.orgbioscientifica.comoup.com | Generation of mature MET-enkephalin wikipedia.orgbioscientifica.com |

Production of multiple Met-enkephalin copies from proenkephalin A.

Met-enkephalin is an endogenous opioid peptide derived from the post-translational proteolytic cleavage of a larger precursor protein known as proenkephalin (formerly proenkephalin A). wikipedia.orgebi.ac.uk In mammals, the proenkephalin precursor contains multiple copies of the core opioid sequence Tyr-Gly-Gly-Phe (YGGF). karger.com Specifically, the processing of each proenkephalin peptide yields four copies of Met-enkephalin (YGGFM), one copy of Leu-enkephalin (YGGFL), and two extended copies of Met-enkephalin. wikipedia.orgkarger.com These extended forms include Met-enkephalin-Arg-Gly-Leu and Met-enkephalin-Arg-Phe. karger.comannualreviews.org The presence of paired basic amino acids within the proenkephalin structure serves as signals for proteolytic cleavage, facilitating the liberation of these various opioid peptides. annualreviews.org While Leu-enkephalin is also produced from proenkephalin A, it is predominantly synthesized from prodynorphin, which generates three copies of Leu-enkephalin per cleavage and no Met-enkephalin copies. wikipedia.org The processing of proenkephalin A appears to be more complete in the brain compared to the adrenal medulla, where higher amounts of larger enkephalin-containing peptides are found. annualreviews.org

Genetic Regulation of Proenkephalin (PENK) Gene Expression

The expression of the proenkephalin gene (PENK) is a tightly regulated process controlled by a variety of molecular mechanisms, including transcriptional control, the action of specific transcription factors, and the influence of regulatory DNA elements and cellular stimuli.

Transcriptional control mechanisms.

Transcriptional control of the PENK gene involves the regulation of its messenger RNA (mRNA) levels. Studies have investigated PENK gene expression at the mRNA level in various systems, such as primary cultures of chromaffin cells, neuroblastoma and glioma cell lines, adrenals, and different brain regions. oup.com There are two major forms of PENK transcripts, measuring 1.4 and 1.7 kilobases (kb). oup.com The larger transcript is synthesized through the use of an alternative promoter located within the first intron. oup.com This 1.7-kb transcript lacks sequences from exon 1 but includes sequences from intron 1 in its 5'-untranslated region, which are thought to play a role in regulating the translational status of PENK mRNA. oup.com The utilization of these multiple transcriptional start sites for PENK has been shown to be determined by physiological stimuli in a tissue-specific manner. oup.com

Role of transcription factors (e.g., AP-1, Fos, Jun, CREB).

Transcription factors play a crucial role in regulating PENK gene expression by binding to specific DNA sequences in the gene's promoter and enhancer regions. The transcription factor AP-1, which is composed of dimers from the Fos and Jun protein families, has been implicated in PENK gene regulation. rcin.org.plannualreviews.orgsdbonline.org Fos-Jun complexes can bind to the ENK-2 (CRE-2) element of the PENK gene promoter in vitro. rcin.org.pl Increases in PENK gene expression in certain central nervous system regions are preceded by the induction of the c-fos gene, suggesting a role for Fos and other inducible proteins from these families in activating PENK gene transcription. rcin.org.pl Transient transfection experiments have demonstrated that Jun and Fos synergistically transactivate the PENK promoter. annualreviews.org AP-1 proteins induced in the hippocampus in response to neuronal stimulation may mediate subsequent proenkephalin gene expression. annualreviews.org

The transcription factor CREB (cAMP response element-binding protein) is also involved in PENK gene regulation. rcin.org.plnih.gov CREB binds to cAMP response elements (CREs) in the promoter regions of genes, influencing their transcription. wikidoc.org In C6 glioma cells, PENK gene expression appears to be regulated by CREB, rather than Fos, in response to β-adrenergic agonists. rcin.org.pl Studies in PC12 cells have shown that pituitary adenylate cyclase-activating polypeptide (PACAP) stimulates PENK gene transcription through both AP-1 and CREB-dependent mechanisms. nih.gov Expression of a dominant inhibitory mutant of CREB reduced the response to PACAP, indicating CREB's involvement in PENK transactivation. nih.gov Similarly, antisense RNA to c-fos reduced the stimulatory effects of PACAP, suggesting the involvement of AP-1 members. nih.gov These results indicate a cooperative effect of AP-1 and CREB on PENK transcription. nih.gov

Regulatory DNA elements (e.g., cAMP-responsive element, glucocorticoid response element).

Specific DNA sequences within the PENK gene promoter act as regulatory elements that bind transcription factors and influence gene expression. The cAMP-responsive element (CRE), also known as ENKCRE-2 in the context of the proenkephalin gene, is a key regulatory element. nih.govwikidoc.org The CRE contains a highly conserved nucleotide sequence, 5'-TGACGTCA-3', and is typically found upstream of genes in promoter or enhancer regions. wikidoc.org The proximal CRE of the proenkephalin A gene has been shown to mediate transcriptional responsiveness to both cAMP and increased intracellular calcium. nih.gov This responsiveness can be mimicked by cotransfection with junD, indicating that the ENKCRE-2 is capable of binding and transactivation through both CREB and AP-1. nih.gov

Glucocorticoid response elements (GREs) are another type of regulatory DNA element that can influence PENK gene expression. nih.govscielo.org.ar Studies using gel shift assays have examined the affinities of a glucocorticoid response element derived from the rat proenkephalin gene for the glucocorticoid receptor. nih.gov When inserted in front of a reporter construct driven by a PENK promoter containing a cAMP response element, a consensus positive GRE oligo produced a synergistic induction of expression in the presence of both dexamethasone (B1670325) (a synthetic glucocorticoid) and forskolin (B1673556) (a cAMP-elevating agent). nih.gov This suggests that GREs can mimic the response of the endogenous PENK gene to glucocorticoids and cAMP. nih.gov Furthermore, a dexamethasone-activated glucocorticoid receptor may inhibit cAMP-mediated transcription of the PENK gene when a consensus or rat GRE is not present. nih.gov

Regulation by cellular stimuli (e.g., acetylcholine (B1216132), elevated potassium, depolarization, calcium influx).

Cellular stimuli play a significant role in modulating PENK gene expression. Elevated extracellular potassium and the cholinergic secretagogue nicotine (B1678760) stimulate calcium influx-dependent enkephalin secretion and gene transcription in chromaffin cells. nih.gov Elevated extracellular potassium increases PENK mRNA and PENK gene transcription in bovine chromaffin cells in culture, and this induction is blocked by voltage-sensitive calcium-channel blockers. nih.gov Depolarization, which leads to calcium influx, is a key stimulus for PENK gene activation. nih.gov Activity-dependent neuropeptide gene regulation throughout the neuroendocrine axis is mediated through signaling to gene-specific cis-regulatory elements. nih.gov Calcium influx through voltage-gated calcium channels (VGCCs), activated by membrane depolarization, triggers calcium-dependent signaling cascades that can activate transcription factors like CREB. tandfonline.commdpi.com

Acetylcholine, acting on muscarinic acetylcholine receptors, can stimulate intracellular calcium release and subsequent store-operated calcium entry, which has been shown to regulate gene expression in central dopaminergic neurons. elifesciences.org While the direct link to PENK gene regulation by acetylcholine through this specific pathway is not explicitly detailed in the provided text, the general principle of acetylcholine-mediated calcium signaling influencing gene expression is established. Elevated potassium levels can lead to hyperkalemia, and in certain pathological states, this can involve the depolarization of upregulated acetylcholine receptors, leading to potassium efflux. washington.edu However, the primary mechanism by which elevated extracellular potassium directly stimulates PENK transcription appears to be through calcium influx via voltage-sensitive channels. nih.gov

Modulation by cyclic AMP (cAMP) and protein kinase A (PKA) pathways.

The cyclic AMP (cAMP) signaling pathway is a major modulator of PENK gene expression. fishersci.cawikidata.orgmims.comwikipedia.org Agents that increase intracellular cAMP levels have been shown to increase the levels of PENK mRNA. oup.com cAMP is a second messenger that activates protein kinase A (PKA). wikipedia.org PKA can then phosphorylate target proteins, including transcription factors, influencing gene expression. wikipedia.org One way activity-dependent neuropeptide gene regulation might occur is via PKA-dependent activation (phosphorylation) of CREB. nih.gov Stimulation of transcription of a reporter gene driven by the PENK promoter by elevated potassium was blocked by coexpression of a CREB antagonist, suggesting the involvement of CREB in depolarization-induced signaling to the PENK gene. nih.gov Increased CREB phosphorylation after potassium treatment was also observed and was blocked by inhibitors of calcium influx, further linking calcium influx, CREB phosphorylation, and PENK gene regulation. nih.gov Inactivation of PKA with a dominant inhibitory mutant strongly reduced PACAP-stimulated PENK transcription in PC12 cells, indicating the importance of the cAMP-PKA pathway in this context. nih.gov

Influence of glucocorticoids and beta-adrenergic agonists on PENK mRNA levels.

The influence of glucocorticoids on proenkephalin (PENK) mRNA levels demonstrates variability depending on factors such as age, tissue type, and species. In adult hamsters, basal PENK gene expression in the adrenal glands appears independent of glucocorticoids. nih.govnih.gov However, blockade of glucocorticoid receptors with agents like RU 486 (mifepristone) has been shown to increase striatal preproenkephalin (PPenk) mRNA levels in adult hamsters. nih.govnih.gov In contrast, studies in rats indicate that glucocorticoids play a role in maintaining both basal and induced PENK gene expression within the adrenal medulla and striatum. nih.gov This suggests species- and tissue-specific differences in the regulatory mechanisms of the PENK gene. nih.gov Glucocorticoids, such as cortisol, which is produced by the adrenal cortex, are involved in the stress response and can regulate PENK gene expression during the induction phase, rather than solely maintaining basal levels. nih.govnih.gov Synthetic glucocorticoids like dexamethasone and prednisone (B1679067) also exert these effects. researchgate.netnih.gov

Beta-adrenergic agonists are also known to influence proenkephalin mRNA levels. The beta-adrenergic agonist isoproterenol (B85558) has been shown to stimulate the expression of proenkephalin mRNA in type I astrocytes. embopress.orgnih.govcapes.gov.br This stimulatory effect is associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govcapes.gov.brnih.gov Isoproterenol was also found to be active in stimulating proenkephalin mRNA expression in hippocampal astrocytes. nih.gov Other beta-adrenergic agonists, such as dobutamine (B195870) and cimaterol, are recognized for their activity on beta-adrenergic receptors. nih.govwikipedia.org Norepinephrine, another beta-adrenergic receptor agonist, has been observed to increase cAMP levels in the rat heart. ahajournals.org

Cell-specific regulation of proenkephalin expression (e.g., in astrocytes, chromaffin cells).

Proenkephalin expression exhibits significant cell-specific regulation. In the central nervous system, robust expression of proenkephalin mRNA has been demonstrated predominantly in type I astrocytes derived from the cerebral cortex. embopress.orgnih.govcapes.gov.br However, astrocytes from different regions of the brain, including the hypothalamus, frontal cortex, and striatum, display varying basal levels of PENK mRNA and exhibit regional heterogeneity in its regulation. nih.govpnas.org For instance, hypothalamic astrocytes have been reported to express higher basal levels of PENK mRNA compared to astrocytes from the frontal cortex and striatum. nih.gov The regulatory responses can also differ regionally; treatment with the beta-adrenergic agonist isoproterenol or agents that directly increase intracellular cAMP levels elevated PENK mRNA in striatal astrocytes but did not alter levels in hypothalamic astrocytes, despite increased cAMP in the latter. nih.gov The expression of PENK in astrocytes is suggested to play important roles during neural development, in gliosis induced by trauma, and in neuroimmune interactions. embopress.orgnih.govcapes.gov.br There is also evidence suggesting that glial expression of the gene may be down-regulated during development in striatal astrocytes. pnas.org Furthermore, cytokines such as interleukin-1 beta (IL-1 beta) and tumor necrosis factor-alpha (TNF-alpha) can stimulate proenkephalin expression in astrocytes, while gamma-interferon has an inhibitory effect. nih.govdtic.mil

In adrenal chromaffin cells, proenkephalin gene expression is regulated by changes in electrical activity, particularly membrane depolarization. nih.govembopress.org Studies in bovine adrenal chromaffin cells have shown that agents that increase intracellular calcium levels or promote Ca++ entry lead to increased PENK mRNA levels. oup.com Activation of protein kinase C (PKC) by phorbol (B1677699) esters also contributes to increased PENK mRNA levels in these cells. oup.com Nicotine and 12-O-tetradecanoylphorbol-13-acetate (TPA) have been shown to induce proenkephalin mRNA expression in bovine adrenal chromaffin cells, a process that requires de novo protein synthesis. nih.gov Transcriptional regulation of the proenkephalin gene in chromaffin cells involves specific responsive elements, including ENKCRE-1, ENKCRE-2, and AP-2. nih.gov Notably, ENKCRE-2 functions similarly to both an AP-1 motif and a cAMP responsive element (CRE). nih.gov A complex involving c-Jun and Fos-related proteins binds to the ENKCRE-2/AP-1 site and transactivates the proenkephalin gene in these cells. nih.gov Calcium and protein kinase A signal transduction pathways are also involved in regulating enkephalin gene transcription in bovine chromaffin cells. psu.edu

Receptor Pharmacology and Signal Transduction Mechanisms of Met Enkephalin

Classical Opioid Receptors

Classical opioid receptors are a group of G protein-coupled receptors (GPCRs) widely distributed in the central nervous system, spinal cord, peripheral neurons, and digestive tract. wikipedia.org There are three main types of classical opioid receptors: mu (μ), delta (δ), and kappa (κ). wikipedia.orgnews-medical.netnih.gov MET-enkephalin exhibits differential binding affinities and agonist activities at these receptor subtypes.

High affinity for the delta (δ)-opioid receptor.

Met-enkephalin is considered one of the primary endogenous ligands for the delta (δ)-opioid receptor. wikipedia.orgabbiotec.commedkoo.com This is attributed to its high potency and selectivity for the δ-opioid receptor compared to other endogenous opioids. wikipedia.orgabbiotec.commedkoo.com Enkephalins generally bind with high affinity to both δ and μ opioid receptors, with a slightly greater affinity (approximately 10-fold) for the δ receptor under non-physiological conditions. frontiersin.org The δ opioid receptor is prominently expressed in forebrain structures, including the olfactory bulb, neocortex, caudate putamen, nucleus accumbens, and amygdala. guidetopharmacology.org

Agonist activity at the mu (μ)-opioid receptor.

In addition to its high affinity for the δ-opioid receptor, MET-enkephalin also exhibits agonist activity at the mu (μ)-opioid receptor. news-medical.netguidetopharmacology.orgdrugbank.comebi.ac.uk While the enkephalins primarily bind to the δ-opioid receptor, they also bind to the μ-opioid receptor. news-medical.net Met-enkephalin has been shown to be a full agonist at the μ-opioid receptor. frontiersin.org Activation of the μ-opioid receptor by endogenous opioids like β-endorphin and met-enkephalin can lead to effects such as analgesia. news-medical.net Research indicates that methionine-enkephalin can stimulate G protein activity in mouse brain homogenates, and this activity can be enhanced by positive allosteric modulators of the μ-opioid receptor. pnas.org

Minimal or no effect on the kappa (κ)-opioid receptor (for classical opioid actions).

Met-enkephalin has minimal to no effect on the kappa (κ)-opioid receptor in terms of classical opioid actions. nih.govwikipedia.org While some studies suggest that all opioid peptides can bind to each opioid receptor to some extent, the primary interactions of met-enkephalin are with the δ and μ receptors. frontiersin.org

Opioid Growth Factor Receptor (OGFr)

The Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ)-opioid receptor, represents a distinct class of receptor that interacts with MET-enkephalin. wikipedia.orgwikipedia.org

Met-enkephalin as the endogenous ligand, also known as Opioid Growth Factor (OGF).

Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFr). wikipedia.orgwikipedia.orgwikipedia.orgontosight.ainih.gov Due to this role and its function in regulating tissue growth and regeneration, met-enkephalin is sometimes referred to as Opioid Growth Factor (OGF). wikipedia.orgabbiotec.commedkoo.com The binding of MET-enkephalin (OGF) to OGFr is specific and saturable. nih.gov

Distinct structural and molecular characteristics compared to classical opioid receptors.

The Opioid Growth Factor Receptor (OGFr) possesses structural and molecular characteristics that are distinct from the classical μ, δ, and κ opioid receptors. wikipedia.orgwikipedia.orgontosight.ainih.govresearchgate.net Unlike classical opioid receptors, which are G protein-coupled receptors located on the cell membrane, OGFr is an integral membrane protein associated with the nucleus. nih.govresearchgate.net It does not share significant sequence similarity or structural homology with the classical opioid receptors. wikipedia.orgnih.govresearchgate.net OGFr contains a nuclear localization sequence and can be found in both the cytoplasm and the nucleus, specifically detected on the outer nuclear envelope where it interacts with OGF. nih.govresearchgate.netphysiology.org The gene encoding OGFr also contains a polymorphic region of tandem imperfect repeat units, distinguishing it further. wikipedia.org Following binding, the OGF-OGFr complex can translocate into the nucleus, suggesting a mechanism for modulating DNA activity. nih.govphysiology.org

Intracellular Signal Transduction Cascades

Met-enkephalin primarily exerts its cellular effects by activating G-protein coupled receptors (GPCRs), specifically opioid receptors. These receptors, upon binding with Met-enkephalin, undergo conformational changes that lead to the activation of intracellular signaling pathways. Met-enkephalin is known to bind with high affinity to delta-opioid receptors (DOR) and mu-opioid receptors (MOR), although it can also interact with kappa-opioid receptors (KOR) to a lesser extent. nih.govguidetoimmunopharmacology.orgfrontiersin.org Additionally, Met-enkephalin is recognized as the opioid growth factor (OGF) and interacts with a non-classic opioid receptor, the OGF receptor (OGFr), which is structurally distinct from the classic opioid receptors. physiology.orgarvojournals.org The downstream signaling events diverge depending on the type of receptor activated.

G-protein coupled receptor (GPCR) activation.

Activation of opioid receptors by Met-enkephalin initiates the canonical GPCR signaling cascade. Opioid receptors are coupled to inhibitory G proteins, primarily of the Gαi/o family. biorxiv.orgpharmacologyeducation.org Upon agonist binding, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein complex. This exchange causes the dissociation of the activated GTP-bound Gαi subunit from the Gβγ dimer. Both the activated Gαi subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, leading to a cascade of intracellular events. uniprot.org Studies have shown that Met-enkephalin can activate G proteins in brain membrane preparations. pnas.org

Inhibition of adenylyl cyclase by Gαi subunit, leading to decreased cAMP and PKA activity.

A primary downstream effect of activated Gαi subunit is the inhibition of adenylyl cyclase (AC). pharmacologyeducation.orgmdpi.comwikipedia.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.org Inhibition of adenylyl cyclase by Gαi leads to a decrease in intracellular cAMP levels. pharmacologyeducation.orgmdpi.comwikipedia.orgfrontiersin.org Cyclic AMP is a crucial second messenger that activates protein kinase A (PKA). wikipedia.orgwikipedia.org Therefore, the reduction in cAMP concentration results in decreased PKA activity. mdpi.comfrontiersin.org This decrease in PKA activity contributes to various cellular responses, including the modulation of ion channel function and gene expression. wikipedia.orgnih.gov Research indicates that Met-enkephalin is an effective inhibitor of cAMP production. acs.org

Gβγ subunit-mediated opening of G-protein-gated inwardly rectifying K+ channels (GIRKs) and resultant membrane hyperpolarization.

The dissociated Gβγ dimer also plays a significant role in Met-enkephalin signaling. One of the key effectors of Gβγ is the G-protein-gated inwardly rectifying K+ channel (GIRK), also known as Kir3 channels. mdpi.comwikipedia.orgfrontiersin.org The Gβγ subunits directly interact with GIRK channels, leading to their opening. wikipedia.orgfrontiersin.orgresearchgate.net Opening of GIRK channels increases the permeability of the cell membrane to potassium ions, resulting in an efflux of K+ from the cell. wikipedia.orgresearchgate.net This outward movement of positive charge causes hyperpolarization of the cell membrane potential, making the neuron less excitable. mdpi.comwikipedia.orgresearchgate.netnih.gov This mechanism is particularly important in the nervous system for modulating neuronal activity and inhibiting neurotransmitter release. researchgate.netnih.gov

Reduction of Ca2+ influx and subsequent decrease in neurotransmitter release.

Activation of opioid receptors by Met-enkephalin also leads to a reduction in intracellular calcium ion (Ca2+) influx. mdpi.comwikidata.orgconsensus.app This is primarily achieved through the modulation of voltage-gated calcium channels. The Gβγ subunits can directly bind to and inhibit various types of calcium channels, including N-type and L-type calcium channels. uniprot.orgmdpi.com Decreased calcium influx into the presynaptic terminal is a critical mechanism by which Met-enkephalin inhibits neurotransmitter release. mdpi.comconsensus.appconsensus.app Neurotransmitter exocytosis is a calcium-dependent process, so a reduction in presynaptic calcium levels directly leads to a decrease in the amount of neurotransmitter released into the synaptic cleft. consensus.appconsensus.app This effect contributes to the analgesic and neuromodulatory actions of Met-enkephalin. Studies have shown that Met-enkephalin can reduce or block the Ca2+ component of action potentials. jneurosci.org Met-enkephalin has also been shown to induce a transient increase in intracellular Ca2+ in certain neurons, suggesting complex calcium signaling involvement depending on the cell type. uq.edu.aunih.gov

OGFr-specific signaling: upregulation of p16 and p21 cyclin-dependent kinases, inhibition of DNA synthesis, and induction of cell cycle arrest.

In addition to its roles mediated by classic opioid receptors, Met-enkephalin, acting as the opioid growth factor (OGF), interacts with the opioid growth factor receptor (OGFr) to regulate cell proliferation. physiology.orgarvojournals.orgnih.gov The signaling pathway downstream of OGFr is distinct from the GPCR-mediated effects. Upon binding to OGFr, OGF/Met-enkephalin is internalized and the complex can translocate to the nucleus. physiology.orgdoi.org This interaction leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p16INK4a and p21WAF1/CIP1. physiology.orgarvojournals.orgnih.govdoi.orgmolbiolcell.org These proteins are negative regulators of the cell cycle. Upregulation of p16 and p21 inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.govdoi.org This inhibition of CDKs leads to the arrest of the cell cycle, primarily at the G0/G1 to S phase transition, thereby inhibiting DNA synthesis and cell proliferation. physiology.orgarvojournals.orgnih.govdoi.org Research has demonstrated that the inhibitory effect of OGF/Met-enkephalin on cell proliferation is dependent on both the p16 and p21 signaling pathways. arvojournals.orgnih.govdoi.orgmolbiolcell.org

Neuroanatomical Distribution and Systemic Localization of Met Enkephalin

Central Nervous System Distribution

Localization in specific brain regions:

Brainstem (mesencephalon, pons, medulla oblongata). The brainstem, comprising the mesencephalon, pons, and medulla oblongata, exhibits widespread MET-enkephalin distribution.researchgate.netviamedica.plnih.govredalyc.orgresearchgate.netImmunoreactive fibers and cell bodies containing MET-enkephalin are found throughout these regions.viamedica.plnih.govredalyc.orgresearchgate.netSpecific brainstem nuclei and areas with reported MET-enkephalin presence include the mesencephalic subdivisions, optic tectum, torus semicircularis, midbrain tegmentum, secondary gustatory nucleus, sensory trigeminal nerve nucleus, nucleus reticularis medialis, vagal motor nucleus, reticular formation, medial vestibular nucleus, solitary nucleus, dorsal motor nucleus of vagus, spinal trigeminal nucleus, ambiguus nucleus, solitary tract, cuneate nucleus, superior olivary nucleus, inferior colliculus, interpeduncular nucleus, substantia nigra, locus coeruleus, parabrachial nuclei, motor trigeminal nucleus, nucleus reticularis gigantocellularis and paragigantocellularis, and several noradrenergic cell group areas.researchgate.netmdpi.comannualreviews.orgpnas.orgumich.eduredalyc.orgresearchgate.net

Hippocampus and prefrontal cortex.

MET-enkephalin is present in key brain regions involved in cognitive and emotional processing, including the hippocampus and prefrontal cortex (PFC). sonar.chfrontiersin.org Research indicates that stress can modulate the levels of MET-enkephalin in these areas. For instance, studies in rats have shown that different types of stress can lead to either upregulation or downregulation of MET-enkephalin and related peptides in the hippocampus and PFC, suggesting a role for this neuropeptide in the brain's response to stress. sonar.ch The hippocampus, along with the prefrontal cortex, is involved in the cognitive and emotional processing of stress stimuli and mediates symptoms of depression and anxiety. sonar.ch Single-cell RNA sequencing studies have revealed that the gene encoding proenkephalin (PENK), the precursor for MET-enkephalin, is expressed in a notable percentage of cells in cortical areas, including both glutamatergic and GABAergic neurons. frontiersin.org

Data on MET-enkephalin levels in hippocampus and prefrontal cortex under stress conditions:

| Brain Region | Stress Condition | MET-enkephalin Levels | Related Peptides (Examples) | Reference |

| Hippocampus | Peripubertal Stress | Upregulated | Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu (Upregulated); Leu-enkephalin (Downregulated) | sonar.ch |

| Prefrontal Cortex | Peripubertal Stress | Downregulated | Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu (Downregulated) | sonar.ch |

| Hippocampus | Acute Ethanol (B145695) | No change reported | - | frontiersin.org |

| Hippocampus | Chronic Ethanol | Decreased | - | frontiersin.org |

| Prefrontal Cortex | Amphetamine | Increased release | - | frontiersin.org |

Peripheral Nervous System and Other Organ Systems

Beyond the central nervous system, MET-enkephalin is widely distributed in the peripheral nervous system and various other organ systems, where it performs diverse physiological functions. ingentaconnect.comnih.govpeptidesociety.orgtandfonline.com

Presence in peripheral and autonomic nervous systems.

MET-enkephalin is found extensively throughout the peripheral and autonomic nervous systems. nih.govpeptidesociety.org It is present in sympathetic nerve endings and ganglia. tandfonline.compsu.edu The unexpected finding of enkephalin activity in sympathetic ganglia and the vagus nerve suggests a widespread role in the control of peripheral autonomic activity. nih.gov

Localization in the gastrointestinal tract (nerve plexi, exocrine cells).

The gastrointestinal (GI) tract is a significant site of MET-enkephalin localization. ingentaconnect.comnih.govpeptidesociety.orgresearchgate.net It is found in the nerve plexi, particularly the myenteric plexus, where concentrations can be comparable to those in mid-brain areas. nih.govscilit.com Additionally, MET-enkephalin has been identified in exocrine cells of the stomach and intestine. researchgate.netannualreviews.org In some species, enkephalin-immunoreactive material has been demonstrated in gut endocrine cells, specifically identified as serotonin-storing enterochromaffin cells in the pig antrum and duodenum. scilit.comoup.com

Adrenal medulla as a significant source.

The adrenal medulla is recognized as a significant source of MET-enkephalin. mdpi.comsonar.chpeptidesociety.orgtandfonline.comwikidata.orgmdpi.comscispace.comfrontiersin.orgresearchgate.netjneurosci.orgnih.gov High concentrations of MET-enkephalin are present in the chromaffin cells of the adrenal medulla, where it is co-stored and co-released with catecholamines. psu.eduscispace.comnih.gov Studies have shown that stimulation of the adrenal gland can lead to the release of both catecholamines and enkephalins. nih.gov The adrenal medulla is considered a source of plasma enkephalins. scispace.com Denervation of the adrenal gland can lead to significant increases in enkephalin and enkephalin-containing polypeptides, suggesting a role in enkephalin synthesis. jneurosci.org

Data on MET-enkephalin content in human sympathoadrenal system:

| Tissue/Organ | MET-enkephalin-LI Content | Reference |

| Adrenal Glands | High | scispace.com |

| Adrenal Medulla | Highest | scispace.com |

| Sympathetic Ganglia | Significant amounts | scispace.com |

Note: LI stands for immunoreactivity.

Distribution in endocrine tissues and their target organs.

MET-enkephalin is distributed in various endocrine tissues and their target organs. mdpi.comnih.govpeptidesociety.orgwikidata.org Proenkephalin expression has been reported in tissues such as luteal cells and ovarian follicular cells. mdpi.com The pituitary gland is another endocrine tissue where MET-enkephalin is found, with concentrations varying in different lobes. mdpi.comfrontiersin.org

Identification in various immune cell populations.

MET-enkephalin has been identified in various immune cell populations, highlighting its role in immunomodulation. frontiersin.orgnih.govpeptidesociety.orgtandfonline.comwikidata.orgnih.govresearchgate.netspandidos-publications.com Opioid receptors, including those that bind MET-enkephalin, are expressed on the surface of immune cells such as T cells, NK cells, macrophages, dendritic cells, eosinophils, basophils, and neutrophils. frontiersin.orgnih.govresearchgate.netspandidos-publications.com Studies have shown that MET-enkephalin can influence the activity and function of these cells, including modulating chemotaxis and phagocytosis. frontiersin.orgnih.gov Regulatory T cells (Tregs) have shown strikingly greater PENK expression compared to other immune cells, and mTregs have been shown to produce MET-enkephalin. biorxiv.org

Table of Immune Cell Populations with Identified MET-enkephalin or Opioid Receptor Presence:

| Immune Cell Population | MET-enkephalin/Opioid Receptor Presence | Research Finding Examples | Reference |

| T cells | Identified | Upregulation of CD8+ T cell activity; Inhibition of Treg activity; PENK expression researchgate.netbiorxiv.org | frontiersin.orgnih.govresearchgate.netspandidos-publications.combiorxiv.org |

| NK cells | Identified | Stimulation of NK cell responses researchgate.net | frontiersin.orgnih.govresearchgate.net |

| Macrophages | Identified | Stimulation of phagocytosis; Enhancement of antigen processing capacity; Upregulation of antiviral state nih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |

| Dendritic cells | Identified | Enhancement of antigen processing capacity researchgate.net | frontiersin.orgnih.govresearchgate.net |

| Eosinophils | Identified | Positively regulates function nih.gov | nih.gov |

| Basophils | Identified | Positively regulates function nih.gov | nih.gov |

| Neutrophils | Identified | Inhibition of chemotaxis frontiersin.org | frontiersin.orgnih.gov |

| B cells | Identified | Proliferation researchgate.net | researchgate.net |

Presence in the pituitary gland and pancreas.

MET-enkephalin, an endogenous opioid peptide, is found in various tissues throughout the body, including significant presence in the pituitary gland and the pancreas. Research has explored its localization and potential functions within these endocrine organs.

In the pituitary gland, MET-enkephalin immunoreactivity has been detected in both the anterior and intermediate lobes. In the human anterior pituitary gland, high concentrations of MET-enkephalin have been reported. nih.gov This immunoreactive material has been isolated and identified as authentic MET-enkephalin. nih.gov It has been localized within a large subpopulation of thyrotropin-stimulating hormone (TSH) immunoreactive cells, known as thyrotrophs. nih.gov This co-localization suggests a potential relationship between MET-enkephalin and the regulation of human thyroid function. nih.gov In other species, such as chickens, concentrations of MET-enkephalin in the anterior pituitary gland have been observed to change in response to stress, increasing under crowding stress but decreasing with water deprivation. mdpi.com Proenkephalin (PENK) expression, the precursor to MET-enkephalin, has also been shown to increase in the anterior pituitary gland in response to water deprivation stress in chickens. mdpi.com Studies in sheep have also indicated the presence of MET-enkephalin in the pituitary gland, with age-related differences observed in its concentration. tandfonline.com Furthermore, cryptic MET-enkephalin, a precursor form, has been found in higher concentrations in the anterior pituitary gland compared to the hypothalamus in lambs. ingentaconnect.com The presence of MET-enkephalin in bovine pituitary intraglandular colloid of intermediate lobe origin has also been demonstrated, suggesting colloid may serve as a transport medium for intermediate lobe peptides. nih.gov

The pancreas is another organ where MET-enkephalin is present. Studies have demonstrated that immunoreactive MET-enkephalin in the rat pancreas is localized within the islets of Langerhans. nih.gov Immunohistochemical staining has shown heavy staining of only islet endocrine cells when using antisera directed against MET-enkephalin. nih.gov Free MET-enkephalin content in extracts of rat islets has been found to be significantly enriched compared to extracts of the whole pancreas. nih.gov Treatment with enzymes like trypsin and carboxypeptidase-B of high-molecular-weight peptides extracted from the pancreas or islets resulted in the release of additional MET-enkephalin immunoreactivity, also enriched in islets. nih.gov This localization within the islets of Langerhans suggests a potential role for MET-enkephalin in pancreatic endocrine secretion and glucose metabolism. ijpp.com In human pancreas, the presence of MET-enkephalin-like substances has also been indicated through radioimmunoassay and radioreceptor assay. nih.gov Low concentrations of MET-enkephalin have been shown to elicit insulin (B600854) release in isolated rat pancreatic tissue. selfhacked.com Studies in genetically obese diabetic mice have shown significantly higher levels of MET-enkephalin immunoreactivity in the pituitaries compared to controls, although no significant difference was observed in the pancreas of these specific mouse strains (db/db) compared to controls in one study. oup.com However, other research in different obese and diabetic mouse models has associated low pancreatic content of MET-enkephalin-like immunoreactivity with hyperinsulinemia. nih.gov The content and processing of opioid peptides, including MET-enkephalin, in the pancreas and pituitary appear to be regulated abnormally in certain genetic models of diabetes. diabetesjournals.org Intravenous infusion of MET-enkephalin has been shown to significantly increase pure exocrine pancreatic secretion in humans, affecting both bicarbonate and enzyme outputs. bmj.com

The presence of MET-enkephalin in both the pituitary gland and the pancreas underscores its potential involvement in regulating endocrine functions and metabolic processes.

Physiological and Pathophysiological Research Roles of Met Enkephalin Preclinical Models

Research in Neural System Modulation

Mechanisms of pain modulation and analgesia in animal models

MET-enkephalin plays a crucial role in the body's natural pain-relief system. In preclinical animal models, its analgesic effects are primarily mediated through its interaction with opioid receptors, particularly the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR). nih.govwikipedia.orgnih.gov The distribution of MET-enkephalin and its receptors throughout the central nervous system (CNS) allows it to modulate pain at multiple levels. nih.govmdpi.com

One of the primary mechanisms occurs in the spinal cord's dorsal horn, a key area for processing pain signals. mdpi.comnih.gov When released from spinal interneurons, MET-enkephalin acts to inhibit the transmission of nociceptive (pain) signals from the peripheral nerves to the brain. mdpi.comresearchgate.net It achieves this by suppressing the activity of ascending neurons that carry these pain messages. nih.gov This suppression is accomplished by inhibiting the release of excitatory neurotransmitters, such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP), from the terminals of primary afferent neurons. mdpi.comnih.gov By blocking the release of these substances, MET-enkephalin effectively dampens the pain signal at its entry point to the CNS. tmc.edu

Beyond the spinal cord, MET-enkephalin contributes to descending pain modulation pathways. Brain regions like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) are rich in enkephalins. nih.govtmc.edu Activation of these pathways leads to the release of enkephalins in the spinal cord, further reinforcing the inhibition of pain signals. researchgate.net Studies in animal models, such as those with experimentally induced migraine or autoimmune encephalomyelitis, have demonstrated that enhancing enkephalin activity can alleviate pain-related symptoms. nih.gov For instance, inhibiting the enzymes that break down enkephalins has been shown to improve migraine symptoms in animal models. nih.gov

| Mechanism | Key Research Finding | Model System | Reference |

|---|---|---|---|

| Spinal Nociceptive Inhibition | MET-enkephalin inhibits the release of glutamate, substance P, and CGRP from primary afferent neurons in the dorsal horn. | General preclinical models | mdpi.comnih.gov |

| Descending Pathway Activation | Electrical stimulation of the periaqueductal gray (PAG) produces analgesia, an effect rich in opiate receptors and blocked by naloxone (B1662785). | General preclinical models | tmc.edu |

| Migraine Model | Inhibition of enkephalin-degrading enzymes (enkephalinases) improves symptoms in a rat model of migraine. | Rat (migraine induced by isosorbide (B1672297) dinitrate) | nih.gov |

| Neuropathic Pain Model | Optogenetic activation of medial thalamus presynaptic terminals to the anterior cingulate cortex (ACC) aggravates aversive behaviors. MET-enkephalin modulates this circuit. | Rodent models of neuropathic pain | researchgate.net |

Investigations into emotional regulation and mood

The enkephalinergic system is deeply implicated in the modulation of emotional states and mood, a function supported by the dense distribution of enkephalins and their receptors in limbic brain regions like the amygdala, hippocampus, and hypothalamus. nih.govnih.gov Preclinical research suggests that MET-enkephalin is a key player in the body's response to stress and the regulation of anxiety and depression-like behaviors. nih.govnih.gov

One significant mechanism through which MET-enkephalin influences mood is by modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. mdpi.com By acting on the paraventricular nucleus of the hypothalamus, enkephalins can affect the secretion of stress hormones like cortisol. mdpi.com Studies in animal models have shown that exposure to stressors can alter the levels and release of MET-enkephalin in various brain regions. nih.govnih.gov For example, inescapable stress was found to increase brain levels of enkephalins, suggesting a role in adaptation to stressful situations. nih.gov

In animal models of anxiety and depression, the enkephalinergic system appears to be dysregulated. nih.gov The activation of delta-opioid receptors, for which MET-enkephalin is a primary ligand, has been shown to produce antidepressant-like effects. jneurosci.orgguidetopharmacology.org Conversely, deficits in enkephalin signaling may contribute to a state of anhedonia (the inability to feel pleasure), a core symptom of depression. researchgate.net Research indicates that enkephalins are involved in processing fear and in the neuroendocrine aspects of the stress response within the amygdala. nih.gov The system's role in stress resilience is an emerging area of interest, with evidence suggesting that enkephalin signaling may promote natural adaptation to chronic stress. nih.govnih.gov

Modulation of neurotransmission (e.g., dopamine (B1211576), glutamate, acetylcholine) in neural pathways

MET-enkephalin functions as a critical neuromodulator, influencing the release and activity of several key neurotransmitter systems. frontiersin.orgnih.gov Its interactions with dopamine, glutamate, and acetylcholine (B1216132) pathways are particularly significant, especially within brain circuits related to reward, motivation, and motor control. frontiersin.orgnih.govnih.gov

Dopamine: There is a well-documented reciprocal relationship between MET-enkephalin and dopamine in the striatum, a brain region vital for motor function and reward processing. nih.gov Dopaminergic neurons appear to exert a tonic inhibitory effect on striatal MET-enkephalin concentrations. nih.gov Preclinical studies have shown that blocking dopamine receptors leads to a significant increase (around 50%) in striatal MET-enkephalin levels. nih.gov Conversely, depleting presynaptic dopamine also markedly augments MET-enkephalin levels, an effect that can be prevented by treatment with a dopamine analogue. nih.gov This suggests that dopamine signaling normally suppresses enkephalin production or release in this area. This interaction is crucial in the context of reward, as enkephalins can modulate dopamine release in key areas like the nucleus accumbens (NAc). frontiersin.orgnih.gov

Glutamate and GABA: MET-enkephalin modulates the balance of excitatory (glutamate) and inhibitory (GABA) transmission in various brain regions. In the anterior cingulate cortex (ACC), a region involved in the emotional component of pain, MET-enkephalin inhibits both thalamic-driven glutamatergic and GABAergic synaptic transmission. researchgate.net However, it more potently inhibits inhibitory (GABAergic) transmission, leading to a net disinhibition or excitation of the circuit. researchgate.net In reward pathways, enkephalins can act as direct or indirect neuromodulators of glutamate transmission. frontiersin.orgnih.gov They also inhibit GABAergic interneurons in the ventral tegmental area (VTA), which in turn disinhibits dopamine neurons, leading to increased dopamine release in the NAc. frontiersin.org

Acetylcholine: Preclinical evidence indicates that enkephalins also regulate cholinergic neurotransmission. In the striatum, activation of both mu- and delta-opioid receptors by enkephalins has been shown to decrease the release of acetylcholine. frontiersin.orgscilit.com This modulation of acetylcholine, a key neurotransmitter in motor control and cognitive function, adds another layer to the complex regulatory role of MET-enkephalin within the basal ganglia. frontiersin.org

Studies on learning and memory effects in animal models

The role of MET-enkephalin in learning and memory is complex, with preclinical studies yielding varied and sometimes conflicting results. dtic.mil The effects appear to be highly dependent on the specific animal model, the type of cognitive task being assessed, and the particular enkephalin analogue used. dtic.mildtic.mil Endogenous enkephalin systems are known to modulate functions that are affected in cognitive disorders, including synaptic plasticity and learning. jneurosci.orgnih.gov

In some studies, enkephalin analogues have been shown to impair learning and memory. For example, one analogue, D-Ala2-methionine enkephalinamide (DAME), was found to impair multiple discrimination reversal learning in capuchin monkeys. dtic.mil In rats, peripheral administration of enkephalins has been associated with dose-dependent impairments in the acquisition and retention of avoidance conditioning tasks. nih.gov An amnesic effect of a different enkephalin analogue was also observed in monkeys performing a delayed response task. dtic.mil

Conversely, other studies suggest a memory-enhancing role. A pentafluorinated MET-enkephalin analogue was reported to facilitate performance in rhesus monkeys on the reversal phase of a discrimination problem. dtic.mil DAME was also found to enhance performance on a two-choice spatial delayed response task in squirrel monkeys, specifically at longer delay intervals. dtic.mil These discrepancies highlight the nuanced role of enkephalins in cognitive processes, which may involve modulating the consolidation of memories rather than having a uniform inhibitory or excitatory effect. jneurosci.org The effects can also be dose-dependent, with lower or higher doses sometimes having no effect while an intermediate dose shows a significant impact. dtic.mil

Neuroprotective roles in preclinical contexts

An emerging area of preclinical research is the neuroprotective potential of MET-enkephalin. mdpi.com Studies in various animal and cellular models suggest that this endogenous peptide can help protect neurons from damage caused by excitotoxicity and oxidative stress, which are common pathological mechanisms in a range of neurological disorders. mdpi.comnih.gov

One of the key neuroprotective mechanisms of MET-enkephalin is its ability to reduce glutamate-induced toxicity. mdpi.com Excessive release of the excitatory neurotransmitter glutamate can lead to overstimulation of its receptors and subsequent neuronal damage or death. Research has shown that enkephalins can mitigate this process. mdpi.com This is particularly relevant in conditions like stroke, where ischemic events trigger a massive release of glutamate. mdpi.com

Furthermore, MET-enkephalin has been shown to attenuate oxidative stress in the CNS. mdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com In preclinical models of these conditions, as well as in models of stroke, MET-enkephalin has demonstrated the ability to reduce markers of oxidative damage. mdpi.com In mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, repeated administration of MET-enkephalin inhibited disease progression and reduced areas of demyelination and glial cell activation in the spinal cord. nih.gov

Contribution to neuroadaptations and reward-related behaviors in animal models of substance use disorders

The MET-enkephalin system is fundamentally involved in the brain's reward circuitry and plays a significant role in the neuroadaptations that underlie substance use disorders. frontiersin.orgnih.gov Enkephalins are highly expressed in key regions of the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), where they modulate neurotransmission to regulate drug-taking and drug-seeking behaviors. frontiersin.orgnih.govbiorxiv.org

Drugs of abuse often increase the levels or release of enkephalins in these reward regions. frontiersin.orgnih.gov This increased enkephalin activity contributes to the reinforcing properties of drugs by modulating dopamine release. frontiersin.org As previously noted, enkephalins can inhibit GABAergic interneurons that normally suppress dopamine neurons in the VTA. This disinhibition leads to enhanced dopamine release in the NAc, a critical event in the experience of reward and reinforcement. frontiersin.orgnih.gov

In animal models, manipulating the enkephalin system directly impacts drug-related behaviors. For example, augmenting MET-enkephalin levels in the striatum has been shown to facilitate the acquisition of cocaine conditioned place preference (CPP), a measure of the rewarding effects of a drug. biorxiv.orgbiorxiv.org Conversely, blocking opioid receptors with antagonists can attenuate heroin self-administration and alcohol-seeking behavior. nih.gov Studies using mice with a targeted deletion of the proenkephalin gene (Penk) in dopamine D2 receptor-expressing neurons found that while the initial acquisition of cocaine reward was not affected, the mice showed faster extinction of the learned association between cocaine and environmental cues. biorxiv.orgbiorxiv.org This suggests that striatal enkephalin is not essential for experiencing the initial reward but is crucial for maintaining the learned association that can trigger relapse. biorxiv.orgbiorxiv.org

| Behavioral Model | Effect of MET-Enkephalin System Manipulation | Key Finding | Reference |

|---|---|---|---|

| Cocaine Conditioned Place Preference (CPP) | Augmenting striatal enkephalin levels. | Facilitates acquisition of cocaine reward. | biorxiv.orgbiorxiv.org |

| Cocaine CPP Extinction | Genetic deletion of enkephalin from D2-MSNs. | Leads to faster extinction of cocaine CPP. | biorxiv.orgbiorxiv.org |

| Nicotine-Stimulated Dopamine Release | Proenkephalin (PENK) knockout mice. | Blunted dopamine response to nicotine (B1678760) in the NAc. | frontiersin.orgnih.gov |

| Heroin Self-Administration | Administration of opioid receptor antagonists. | Attenuates heroin self-administration. | nih.gov |

| Cocaine-Seeking Reinstatement | Activation of MORs/DORs with agonists in the NAc. | Induces reinstatement of cocaine-seeking behavior. | frontiersin.org |

Studies on Stress Response System Interactions

MET-enkephalin plays a significant role in the neuroendocrine response to stress, particularly through its interaction with the hypothalamo-pituitary-adrenal (HPA) axis. Preclinical research in animal models has demonstrated that this endogenous opioid peptide is crucial for modulating the physiological cascade initiated by stressful stimuli.

Role in mitigating hypothalamo-pituitary-adrenal (HPA) axis upregulation during stress responses in animal models

MET-enkephalin is fundamentally involved in attenuating the upregulation of the HPA axis during stress responses. Studies in animal models, such as growing lambs, indicate a complex interplay between MET-enkephalin and the components of the HPA axis. Research involving isolation stress in Polish Mountain sheep showed that stress exposure led to significant changes in MET-enkephalin concentrations within the HPA axis tissues. Specifically, isolation stress resulted in decreased MET-enkephalin levels in the pituitary gland and adrenal cortex, but an increase in its concentration in the hypothalamus. This suggests a dynamic, tissue-specific mobilization of MET-enkephalin to counteract the effects of psychological stress. The peptide's role is considered a crucial part of the neuroendocrine response to stressors, helping to reduce the risk of physiological disruptions. Further studies in chickens subjected to stressors like water deprivation and crowding also concluded that MET-enkephalin is part of the neuroendocrine stress response.

Modulation of cortisol levels in stress response studies

MET-enkephalin's influence on the HPA axis extends to the modulation of glucocorticoid hormones, such as cortisol. In studies on lambs, isolation stress was shown to increase the circulating concentrations of cortisol. The administration of hexarelin (B1671829), a synthetic analog of MET-enkephalin, was found to decrease cortisol levels on its own. This indicates that activation of pathways associated with MET-enkephalin can lead to a reduction in this primary stress hormone. The interplay is complex, as some research has noted that other synthetic growth hormone secretagogues can elevate circulating ACTH and cortisol. However, the evidence points towards the MET-enkephalin system's general role in mitigating the adrenal response to stress.

Interactions with synthetic analogs (e.g., hexarelin) in modulating stress responses in animal models

Research has explored the interaction between MET-enkephalin and its synthetic analogs, such as hexarelin, in the context of stress modulation in animal models. A study in 3-month-old lambs investigated the effects of hexarelin and/or isolation stress on the MET-enkephalin system. The findings revealed that while hexarelin alone decreased cortisol levels and hypothalamic MET-enkephalin synthesis and release, its administration prior to a stressor potentiated the opioid system's response to that stress. This demonstrates that hexarelin actively interacts with the MET-enkephalin system to modulate stress responses at both central (hypothalamus) and peripheral levels. The study suggests that hexarelin's role during stress is significant and intertwined with the endogenous opioid profiles.

| HPA Component | Effect on MET-Enkephalin Concentration | Specific Finding | Reference |

|---|---|---|---|

| Hypothalamus | Increase | Stress was followed by an increase in hypothalamic MET-enkephalin concentration. | |

| Pituitary Gland | Decrease | Concentrations were depressed by 75.4% in females and 38.6% in males subjected to isolation stress. | |

| Adrenal Cortex | Decrease | Concentrations decreased by 38.0% in females and 38.4% in males following isolation stress. |

Research into Cellular Growth and Differentiation

Beyond its role in neuromodulation and stress response, MET-enkephalin functions as a fundamental negative growth factor, a role that has led to it being termed the Opioid Growth Factor (OGF). This inhibitory action on cell proliferation is a key aspect of its physiological function in both normal development and pathological conditions.

Regulation of cell proliferation and tissue growth (Opioid Growth Factor activity)

MET-enkephalin, acting as the Opioid Growth Factor (OGF), is a tonically active inhibitory peptide that plays a crucial role in regulating cell proliferation and tissue organization. This endogenous system is vital for maintaining homeostasis in processes such as development, cellular renewal, and wound healing. The OGF system acts as a negative regulator of growth. Disruption of the interaction between OGF and its receptor (OGFr) can accelerate cell proliferation, while amplification of this interaction depresses cell growth. This inhibitory activity has been observed in a variety of neural and non-neural cells and tissues. For instance, in mixed-glial cultures, MET-enkephalin was shown to cause a significant decrease in total cell numbers, indicating its role in suppressing astrocyte growth.

Mechanisms involving inhibition of DNA synthesis

The primary mechanism by which MET-enkephalin exerts its growth-inhibitory effects is through the suppression of DNA synthesis. This action is mediated by the OGF receptor (OGFr). Studies in various animal and cell culture models have demonstrated this effect directly. For example, in a study on developing rat hearts, MET-enkephalin was found to have the greatest inhibitory effect on DNA synthesis among various opioids, depressing it in myocardial and epicardial cells to as low as 36-43% of control values. Similarly, in a mouse model of skin wounding, administration of MET-enkephalin suppressed the incorporation of radiolabeled thymidine (B127349) in the basal cell layer by 37-46%, with a maximal depression of 72% depending on the timing of administration. This inhibition of DNA synthesis is receptor-mediated, as the effect can be blocked by opioid antagonists like naloxone and naltrexone (B1662487). The process requires the peptide to enter the cell, a transport that is dependent on clathrin-mediated endocytosis.

| Animal Model/Cell Type | Experimental Finding | Magnitude of Inhibition | Reference |

|---|---|---|---|

| Mouse Tail Skin (Basal Cells) | Suppressed radiolabelled thymidine incorporation 24 hours after wounding. | 37-46% reduction | |

| Mouse Tail Skin (Basal Cells) | Maximal depression of basal cell labeling when given 16 hours after tape stripping. | 72% reduction | |

| Rat Heart (Myocardial Cells) | Depressed DNA synthesis in 1-day-old rats. | Reduced to 43% of control values | |

| Rat Heart (Epicardial Cells) | Depressed DNA synthesis in 1-day-old rats. | Reduced to 36% of control values | |

| Mouse Glial Cultures (Astrocytes) | Caused a significant decrease in [3H]-thymidine incorporation. | Qualitatively significant decrease |

Induction of cell cycle arrest (G0/G1 phase transition).

MET-enkephalin has been demonstrated in preclinical studies to influence cell proliferation by inducing cell cycle arrest, specifically at the G0/G1 phase transition. This inhibitory effect on cell growth has been observed in various cancer cell models. For instance, studies on human gastric cancer cells have shown that MET-enkephalin can significantly inhibit their growth by arresting the cell cycle in the G0/G1 phase. This is accompanied by a decrease in the expression of key cell cycle-related proteins such as Ki67, cyclin D1, and c-myc. Similarly, in models of cutaneous squamous cell carcinoma, MET-enkephalin has been found to induce G0/G1 cell cycle arrest, contributing to its anti-tumor effects. This mechanism of action highlights the role of MET-enkephalin in regulating cell division and its potential as a cytostatic agent in cancer research.

Table 1: Preclinical Research on MET-enkephalin and Cell Cycle Arrest

| Cell Type | Model | Key Findings |

|---|---|---|

| Human Gastric Cancer Cells | In vitro & In vivo | Induces G0/G1 phase arrest; decreases Ki67, cyclin D1, and c-myc mRNA. |

| Cutaneous Squamous Carcinoma Cells | In vitro | Induces G0/G1 cell cycle arrest. |

| Multiple Myeloma Cells | In vitro | Metformin, which has some overlapping pathways, induces G0/G1 arrest. |

| Hepatocellular Carcinoma Cells | In vitro | Ferrocene derivatives induce G0/G1 arrest. |

Modulation of stem cell proliferation, stress response, and differentiation (e.g., neurogenesis, vasculogenesis, cardiogenesis) in research models.

Preclinical research has identified MET-enkephalin as a modulator of stem cell activities, including proliferation and differentiation. In the context of neurogenesis, MET-enkephalin is recognized as a growth factor that plays a role during brain development. nih.gov Studies have shown that disruption of its interaction with opioid receptors can affect DNA synthesis in neuronal precursor cells. nih.gov

In the realm of stem cell technology, research has demonstrated that human mesenchymal stem cells can be genetically engineered to produce higher levels of MET-enkephalin. nih.govucf.edu These modified stem cells retain their ability to proliferate, suggesting that MET-enkephalin is compatible with stem cell viability and may be a factor in their therapeutic application. ucf.edu Furthermore, in vitro studies have shown that MET-enkephalin, in conjunction with other factors, can stimulate the proliferation of duodenal cells, indicating a role in tissue regeneration in the gastrointestinal tract. nih.gov While the direct role of MET-enkephalin in vasculogenesis and cardiogenesis is an emerging area of research, its established functions in cell proliferation and development suggest a potential influence in these processes.

Immunomodulatory Investigations

Effects on various immune cell types in in vitro and in vivo preclinical studies (e.g., CD8+ T cells, regulatory T cell activity, macrophage phagocytosis, CD4+ T-helper 1 cell proliferation, natural killer cell response, dendritic cells).

MET-enkephalin has been shown to exert a wide range of effects on various immune cells in preclinical models. It has been reported to up-regulate CD8+ T cells and inhibit the activity of regulatory T cells. peptidesociety.org In studies involving cancer patients, treatment with MET-enkephalin has been observed to improve lymphocyte subpopulations by inhibiting regulatory T-cells. peptidesociety.org

The interaction of MET-enkephalin with macrophages has also been investigated, with findings indicating a stimulation of phagocytosis. In vitro studies have demonstrated that MET-enkephalin can enhance the proliferative response of human peripheral lymphocytes to suboptimal concentrations of concanavalin (B7782731) A and also in the absence of a mitogen. nih.gov This stimulatory effect on lymphocyte proliferation is suggested to be mediated via the delta-opioid receptor. nih.gov

Research on dendritic cells has shown that MET-enkephalin can induce their maturation, characterized by the upregulation of surface molecules like MHC class II, CD86, and CD40. nih.gov This maturation process is crucial for the initiation of adaptive immune responses. nih.gov Furthermore, MET-enkephalin has been found to enhance the expansion of CD4+ T cells and their production of interferon-gamma and IL-2. nih.gov

The effect of MET-enkephalin on natural killer (NK) cell activity has yielded conflicting results in preclinical studies. Some research suggests that it may help in the recruitment of NK cells to target tumor cells. guidetopharmacology.org However, other studies have failed to demonstrate an enhancing effect of MET-enkephalin on NK cell activity, with some results even indicating a decrease in specific cytotoxicity. nih.gov

Table 2: Effects of MET-enkephalin on Different Immune Cell Types in Preclinical Studies

| Immune Cell Type | Effect | Model System |

|---|---|---|

| CD8+ T cells | Upregulation | In vivo (human cancer patients) |

| Regulatory T cells | Inhibition of activity | In vivo (human cancer patients) |

| Macrophages | Stimulation of phagocytosis | Not specified |

| CD4+ T-helper 1 cells | Enhanced proliferation and cytokine production | In vitro (murine) |

| Natural Killer (NK) cells | Conflicting results (enhancement vs. no effect/decrease) | In vitro (human) |

| Dendritic cells | Induction of maturation | In vitro (murine) |

Regulation of immune function.

MET-enkephalin is recognized for its immunoregulatory activity, acting as a link between the neuroendocrine and immune systems. peptidesociety.org Its effects on immune function are often described as biphasic, with low doses typically causing immunostimulation and higher doses leading to immunosuppression. drugbank.com This dual modulatory role allows for a nuanced regulation of the immune response depending on the physiological context. Preclinical studies have shown that MET-enkephalin can modulate various functions of human immune cells, highlighting its role in maintaining immune homeostasis. peptidesociety.org

Modulation of the tumor microenvironment (e.g., myeloid-derived suppressor cells, macrophage polarization) in cancer research models.

In the context of cancer, MET-enkephalin has been shown to modulate the tumor microenvironment in preclinical models. One of its key effects is on myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity. Research has indicated that MET-enkephalin can down-regulate the frequency of MDSCs in the tumor microenvironment.

Furthermore, MET-enkephalin influences the polarization of tumor-associated macrophages (TAMs). It has been observed to promote the polarization of TAMs from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. This shift in macrophage polarization can contribute to a more effective anti-cancer immune response. These findings suggest that MET-enkephalin can counteract the immunosuppressive nature of the tumor microenvironment, thereby potentially enhancing the efficacy of cancer immunotherapies.

Other Physiological System Research (Preclinical)

Preclinical research has explored the effects of MET-enkephalin on various other physiological systems beyond its well-known roles in pain modulation and immunity.

In the cardiovascular system , MET-enkephalin has been shown to have different effects depending on the species and route of administration. In anesthetized rabbits, it has been found to decrease blood pressure and heart rate, partly due to its vasodilatory effect in skeletal muscle. nih.gov Studies on isolated adult rabbit cardiomyocytes have demonstrated a cardioprotective role for MET-enkephalin, where it can limit cell death during simulated ischemia. nih.gov The presence of MET-enkephalin and its precursors has been identified in the heart, and their levels can change in response to conditions like hypertension and heart failure. nih.govnih.govahajournals.org